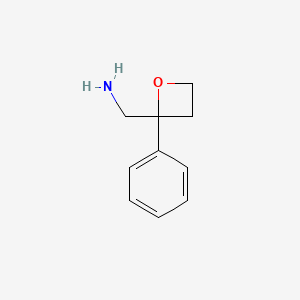
(2-Phenyloxetan-2-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Phenyloxetan-2-yl)methanamine is an organic compound featuring an oxetane ring substituted with a phenyl group and an amine group Oxetanes are four-membered cyclic ethers known for their unique chemical properties and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for (2-Phenyloxetan-2-yl)methanamine involves the use of a flow microreactor system. In this method, 2-phenyloxetan-2-yl lithium is generated as an intermediate and then trapped with various electrophiles to afford 2-substituted-2-phenyloxetanes . The reaction conditions typically involve controlling the residence time and temperature to achieve moderate to good yields.
Another method involves the electrophilic quenching of the 2-lithiated derivative of 2-phenyloxetane. This approach requires careful temperature control, as the intermediate is thermally and configurationally unstable at temperatures higher than -78°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of flow microreactor systems and other advanced synthetic techniques may be adapted for large-scale production, ensuring better control over reaction parameters and higher yields.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Phenyloxetan-2-yl)methanamine undergoes various types of chemical reactions, including:
Ring-Opening Reactions: The oxetane ring is prone to ring-opening reactions, especially under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 and TEMPO are commonly used for the oxidation of the amine group.
Substitution: Various nucleophiles can be used for substitution reactions, including organolithium reagents.
Ring-Opening: Acidic or basic conditions can facilitate ring-opening reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Substitution: Substituted oxetanes or ring-opened products.
Ring-Opening: Linear or branched products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2-Phenyloxetan-2-yl)methanamine has several scientific research applications:
Medicinal Chemistry: The oxetane ring is a stable motif in medicinal chemistry, and its derivatives are used in drug discovery.
Materials Science: Oxetane-containing compounds are used as starting materials for the synthesis of polymers and other advanced materials.
Synthetic Organic Chemistry: The compound serves as a versatile intermediate for various synthetic transformations, including ring-expansion reactions.
Wirkmechanismus
The mechanism of action of (2-Phenyloxetan-2-yl)methanamine involves its reactivity due to the strained oxetane ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. The amine group can also participate in various chemical reactions, including oxidation and substitution .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-oxetan-2-ylmethanamine: An amine organic compound used as a pharmaceutical intermediate.
2-Methyleneoxetanes: Compounds with a similar oxetane ring structure but with different substituents.
Uniqueness
(2-Phenyloxetan-2-yl)methanamine is unique due to the presence of both a phenyl group and an amine group, which impart distinct chemical properties and reactivity. The combination of these functional groups makes it a valuable compound for various applications in medicinal chemistry and materials science.
Eigenschaften
Molekularformel |
C10H13NO |
|---|---|
Molekulargewicht |
163.22 g/mol |
IUPAC-Name |
(2-phenyloxetan-2-yl)methanamine |
InChI |
InChI=1S/C10H13NO/c11-8-10(6-7-12-10)9-4-2-1-3-5-9/h1-5H,6-8,11H2 |
InChI-Schlüssel |
KKXZHTUUSSCFFF-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC1(CN)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


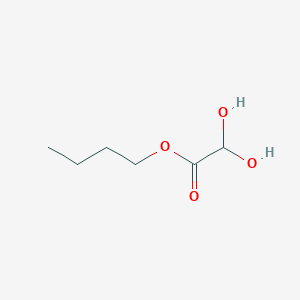
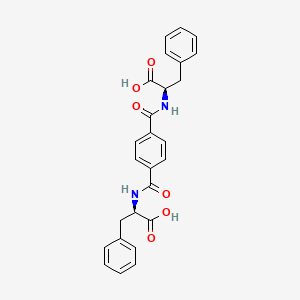

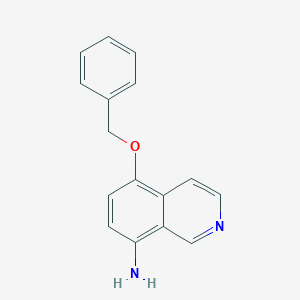
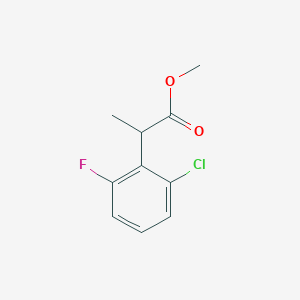
![2-[(5-Methylheptan-3-yl)amino]propan-1-ol](/img/structure/B13063202.png)
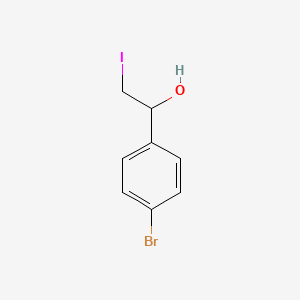
![Tert-butyl 2-(2-aminoethyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B13063211.png)

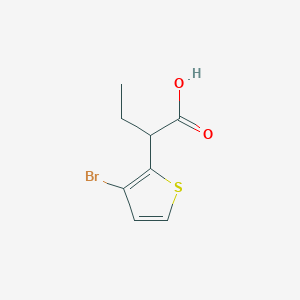

![4-((3-(Trifluoromethyl)phenyl)thio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13063247.png)
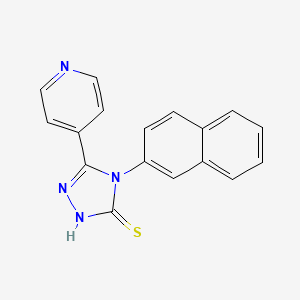
![7-[(Dimethylamino)methylidene]spiro[4.5]decan-6-one](/img/structure/B13063252.png)
